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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

common artifacts encountered during the X-ray diffraction (XRD) analysis of nickel-cobalt
materials.

Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in XRD patterns of nickel-cobalt materials?

A1: The most prevalent artifacts in the XRD analysis of nickel-cobalt materials include:

Preferred Orientation: Especially common in thin films and pressed powder samples, leading

to altered peak intensities.[1][2]

Peak Broadening: Often observed in nanocrystalline materials due to small crystallite size

and lattice strain.[3][4]

Peak Asymmetry: Can arise from stacking faults, crystal defects, or instrumental issues.

Phase Impurities: Unwanted phases of nickel oxides, cobalt oxides, or hydroxides can be

present depending on the synthesis and handling conditions.[5][6][7]

Substrate Peaks: In thin film analysis, diffraction peaks from the underlying substrate can

interfere with the sample's pattern.[8][9]
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Q2: How can I distinguish between instrumental broadening and sample-related peak

broadening?

A2: The observed peak broadening in an XRD pattern is a convolution of contributions from the

instrument and the sample itself.[3][4] To differentiate between the two, a standard reference

material (SRM) with large, strain-free crystallites, such as Lanthanum Hexaboride (LaB₆) or

silicon, should be analyzed under the same experimental conditions as your nickel-cobalt
sample.[4] The broadening observed from the SRM is considered the instrumental broadening.

This instrumental contribution can then be subtracted from the total broadening of your

sample's peaks to determine the broadening arising from the sample's crystallite size and

microstrain.[10]

Q3: My XRD pattern for a Ni-Co thin film shows very strong intensity for one peak and weak

intensities for others compared to the reference pattern. What is the likely cause?

A3: This is a classic sign of preferred orientation, where the crystallites in the film are not

randomly oriented but are aligned in a specific direction.[1][2] This is a very common artifact in

thin film deposition. The result is an enhancement of the diffraction intensity from the crystal

planes that are parallel to the substrate surface and a reduction in intensity from other planes.

Q4: The peaks in my nanocrystalline Ni-Co alloy XRD pattern are very broad. How can I

determine if this is due to small crystallite size or lattice strain?

A4: Both small crystallite size and lattice strain contribute to peak broadening. To separate

these effects, methods like the Williamson-Hall plot are commonly used. This method analyzes

the peak broadening as a function of the diffraction angle (2θ). The contributions from crystallite

size and strain have different dependencies on 2θ, allowing for their individual quantification.

Troubleshooting Guides
Issue 1: Inaccurate Peak Intensities due to Preferred
Orientation
Symptoms:

The relative intensities of diffraction peaks in your experimental pattern significantly differ

from the standard powder diffraction file (PDF) card for your nickel-cobalt material.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

http://pd.chem.ucl.ac.uk/pdnn/peaks/broad.htm
https://myscope.training/XRD_Factors_effecting_peak_width
https://www.benchchem.com/product/b8461503?utm_src=pdf-body
https://myscope.training/XRD_Factors_effecting_peak_width
https://www.youtube.com/watch?v=tO_frVLxmsg
https://rigaku.com/resources/techniques/preferred-orientation-analysis
https://www.osti.gov/etdeweb/servlets/purl/21517113
https://www.benchchem.com/product/b8461503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One or a few peaks are disproportionately intense, while others are weaker than expected or

absent.

Possible Causes:

For Powders: Excessive pressure during sample preparation can align plate-like or needle-

shaped crystallites.[11]

For Thin Films: The growth process itself often leads to a preferred crystallographic

orientation relative to the substrate.

Troubleshooting Steps:
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Step Action Expected Outcome

1 Re-prepare Powder Sample

Gently press the powder into

the sample holder to minimize

particle alignment. Consider

using a back-loading or side-

loading sample holder.

2 Use a Zero-Background Holder

For small sample amounts,

use a zero-background holder

(e.g., single crystal silicon) to

reduce background noise and

improve the signal of weaker

peaks.

3
Perform a Rocking Curve

Measurement (for thin films)

This measurement, where the

detector is fixed at a specific

2θ and the sample is tilted, can

confirm and quantify the

degree of preferred orientation.

[1]

4 Utilize Rietveld Refinement

This advanced analysis

technique can model and

correct for the effects of

preferred orientation in your

data, leading to more accurate

structural parameters.[12][13]

[14][15]

Logical Workflow for Troubleshooting Preferred Orientation:

Troubleshooting workflow for preferred orientation.

Issue 2: Excessive Peak Broadening in Nanomaterials
Symptoms:

Diffraction peaks are significantly broader than those of a bulk reference material.
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Difficulty in accurately determining peak positions and resolving overlapping peaks.

Possible Causes:

Small crystallite size (typically < 100 nm).

Presence of microstrain due to lattice defects, dislocations, or compositional inhomogeneity.

Troubleshooting Steps:

Step Action
Quantitative Data to
Collect

1
Determine Instrumental

Broadening

Analyze a standard reference

material (e.g., LaB₆) to obtain

the instrumental contribution to

peak width at different 2θ

angles.[4]

2
Correct for Instrumental

Broadening

Subtract the instrumental

broadening from the measured

peak widths of your Ni-Co

sample.[10]

3 Apply Williamson-Hall Analysis

Plot the corrected peak

broadening against the

diffraction angle to separate

the contributions from

crystallite size and microstrain.

4
Calculate Crystallite Size and

Microstrain

From the Williamson-Hall plot,

determine the average

crystallite size and the amount

of microstrain in your material.

Experimental Protocol for Williamson-Hall Analysis:

Data Acquisition: Collect a high-quality XRD pattern of your nickel-cobalt nanomaterial over

a wide 2θ range, ensuring good signal-to-noise ratio. Use a slow scan speed and small step

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://myscope.training/XRD_Factors_effecting_peak_width
https://www.youtube.com/watch?v=tO_frVLxmsg
https://www.benchchem.com/product/b8461503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


size.

Instrumental Broadening Correction:

Measure the XRD pattern of a standard reference material (e.g., NIST SRM 660c - LaB₆)

using the exact same instrument parameters.

Determine the full width at half maximum (FWHM) of the peaks in the standard's pattern.

This is your instrumental broadening, βinst, as a function of 2θ.

Data Analysis:

Fit the diffraction peaks of your Ni-Co sample to determine their FWHM (βobs) and

position (2θ).

Correct the observed FWHM for instrumental broadening to get the sample-related

broadening, βsample. A common approximation for Gaussian peak shapes is: βsample² =

βobs² - βinst².

Convert the FWHM from degrees to radians.

Plot βsample * cos(θ) versus 4 * sin(θ).

Perform a linear fit to the data points. The y-intercept of the fit is related to the crystallite

size (D) by kλ/D (where k is the shape factor, ~0.9, and λ is the X-ray wavelength), and the

slope is related to the microstrain (ε).

Illustrative Williamson-Hall Plot Generation:
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Data Collection

Data Processing

Analysis

XRD of Ni-Co Sample

Determine FWHM(obs)

XRD of LaB6 Standard

Determine FWHM(inst)

Correct for Instrumental Broadening

Create Williamson-Hall Plot

Perform Linear Fit

Extract Crystallite Size and Microstrain

Click to download full resolution via product page

Workflow for Williamson-Hall analysis.

Issue 3: Presence of Unidentified Peaks or Phase
Impurities
Symptoms:

Your XRD pattern contains peaks that do not match the expected phase of your nickel-
cobalt material.
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The background of the pattern is noisy or shows broad humps, possibly indicating

amorphous content.

Possible Causes:

Incomplete reaction or side reactions during synthesis, leading to precursor residues or

mixed oxide/hydroxide phases.[5][6]

Oxidation of the material upon exposure to air.

Contamination from milling equipment during sample preparation.

Troubleshooting Steps:
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Step Action Verification Method

1 Review Synthesis Protocol

Check for potential sources of

incomplete reaction or

contamination in your

synthesis method.

2 Search PDF Database

Use search-match software

with your diffraction data to

identify potential impurity

phases. Common impurities

include NiO, Co₃O₄, Ni(OH)₂,

and Co(OH)₂.[7][16]

3 Perform Elemental Analysis

Techniques like Energy

Dispersive X-ray Spectroscopy

(EDS) or X-ray Fluorescence

(XRF) can confirm the

presence of unexpected

elements.

4 Anneal the Sample

If precursor residues or

amorphous phases are

suspected, a controlled

annealing step may promote

crystallization and formation of

the desired phase.

5
Handle Sample in Inert

Atmosphere

If the material is prone to

oxidation, handle and prepare

the sample for XRD in a

glovebox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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